![molecular formula C6H14N2O B15248603 O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine](/img/structure/B15248603.png)
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine
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Overview
Description
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine is a compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical transformations. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hydroxylamine functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine can be achieved through several methods:
O-Alkylation of Hydroxylamines: This method involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection.
Palladium-Catalyzed O-Arylation: This method uses ethyl acetohydroximate as a hydroxylamine equivalent with aryl chlorides, bromides, and iodides.
Direct Preparation from Alcohols: This involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Alkylated or arylated hydroxylamines.
Scientific Research Applications
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine involves its reactivity as a hydroxylamine. The hydroxylamine group can act as a nucleophile, participating in various chemical reactions. The pyrrolidine ring provides structural stability and can interact with biological targets, enhancing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine Hydrochloride: Similar in structure but lacks the pyrrolidine ring.
Ethoxyamine Hydrochloride: Similar in structure but has an ethoxy group instead of a methoxy group.
Uniqueness
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine is unique due to the presence of both the hydroxylamine group and the pyrrolidine ring
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N-methoxy-1-pyrrolidin-3-ylmethanamine |
InChI |
InChI=1S/C6H14N2O/c1-9-8-5-6-2-3-7-4-6/h6-8H,2-5H2,1H3 |
InChI Key |
BXHNKKFAHKUAPA-UHFFFAOYSA-N |
Canonical SMILES |
CONCC1CCNC1 |
Origin of Product |
United States |
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